molecular formula C9H14F2O2 B2370014 2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid CAS No. 2251053-97-9

2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid

Cat. No. B2370014
CAS RN: 2251053-97-9
M. Wt: 192.206
InChI Key: RFRICSARMUJFPZ-UHFFFAOYSA-N
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Description

2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid is a chemical compound with diverse applications in scientific research. Its unique structure and properties make it an invaluable tool for studying various biological processes and developing innovative solutions. It has a molecular formula of C9H14F2O2 and a molecular weight of 192.2 .


Molecular Structure Analysis

The molecular structure of 2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid is unique and contributes to its diverse applications in scientific research. The compound has a molecular formula of C9H14F2O2 .

Scientific Research Applications

  • Synthesis and Industrial Applications : 2-Methylcyclohexyl acetate, a derivative of 2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid, has been utilized in the hydrogen peroxide production by the anthraquinone process. It increases the solubility of anthraquinone, thus enhancing hydrogenation efficiency and hydrogen peroxide concentration, leading to increased production capacity and reduced operating costs (Yu Jiankun, 2011).

  • Chemical Ionization Studies : Research on the stereospecificity of acetic acid elimination from the MH(+) ions of acetates of 2-methyl-1-cyclohexanols under chemical ionization conditions suggests a 1,2-hydride shift in the acetic acid elimination process, leading to tertiary carbocation structures (Kuzmenkov et al., 1999).

  • Synthesis of Schiff Base Ligand : The amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used to produce a Schiff base ligand, which showed significant antioxidant properties and xanthine oxidase inhibitory activities, particularly in its zinc complex form (M. Ikram et al., 2015).

  • Catalysis and Organic Synthesis : The ligand 1,4,8-tri-N-methyl-1,4,8,11-tetraazacyclotetradecane-11-acetic acid, related to 2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid, has been synthesized and used in iron complexation, displaying unique high-spin and low-spin properties, which are significant in the field of catalysis (J. Berry et al., 2005).

  • Environmental Applications : In the manufacturing of hydrogen peroxide by the anthraquinone route, 2-methylcyclohexyl acetate, a derivative of 2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid, has been used as a working solution, demonstrating shorter oxidation times and higher yields compared to traditional solutions (Fuling Qi, 2004).

  • Synthesis of Novel Derivatives : A new cyclohexylacetic acid derivative was isolated from Emilia sonchifolia, indicating the potential for discovering new compounds with unique properties (Shoumao Shen et al., 2013).

properties

IUPAC Name

2-(4,4-difluoro-1-methylcyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-8(6-7(12)13)2-4-9(10,11)5-3-8/h2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRICSARMUJFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid

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